molecular formula C56H87NO16 B12428636 Temsirolimus-d7

Temsirolimus-d7

Cat. No.: B12428636
M. Wt: 1037.3 g/mol
InChI Key: CBPNZQVSJQDFBE-HFKICZFGSA-N
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Description

Temsirolimus-d7 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is known for its ability to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This compound has been widely studied for its anti-cancer properties and is used in the treatment of renal cell carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus-d7 is synthesized by incorporating deuterium atoms into the temsirolimus molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the acylation of sirolimus with a deuterated acylating agent in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Temsirolimus-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs of this compound .

Scientific Research Applications

Temsirolimus-d7 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of temsirolimus in biological samples.

    Biology: Studied for its effects on cell growth, proliferation, and apoptosis in various cell lines.

    Medicine: Investigated for its potential in treating various cancers, including renal cell carcinoma, hepatocellular carcinoma, and glioblastoma.

    Industry: Utilized in the development of new mTOR inhibitors and other therapeutic agents

Mechanism of Action

Temsirolimus-d7 exerts its effects by inhibiting the mTOR pathway. It binds to an intracellular protein called FKBP-12, forming a complex that inhibits mTOR activity. This inhibition leads to a G1 growth arrest in treated tumor cells. The mTOR pathway is involved in the regulation of cell growth, proliferation, and survival, making it a critical target for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Sirolimus: The parent compound of temsirolimus, also an mTOR inhibitor.

    Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.

    Ridaforolimus: A non-prodrug form of temsirolimus with similar mechanisms of action.

Uniqueness of Temsirolimus-d7

This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This makes it a valuable tool in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C56H87NO16

Molecular Weight

1037.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoate

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2

InChI Key

CBPNZQVSJQDFBE-HFKICZFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)(C([2H])([2H])O)C([2H])([2H])O

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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